Cas no 66192-28-7 (methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate)
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate
- METHYL(2E)-3-(2-BROMO-4-METHYLPHENYL)PROP-2-ENOATE
- EN300-1453786
- 66192-28-7
-
- Inchi: 1S/C11H11BrO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+
- InChI Key: QENKZUWPSOHMBN-AATRIKPKSA-N
- SMILES: BrC1C=C(C)C=CC=1/C=C/C(=O)OC
Computed Properties
- Exact Mass: 253.99424Da
- Monoisotopic Mass: 253.99424Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453786-1.0g |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1453786-50mg |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1453786-100mg |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1453786-250mg |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 250mg |
$670.0 | 2023-09-29 | ||
| Enamine | EN300-1453786-500mg |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1453786-1000mg |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1453786-2500mg |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1453786-5000mg |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1453786-10000mg |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
66192-28-7 | 10000mg |
$3131.0 | 2023-09-29 |
methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate
Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate: A Comprehensive Overview
Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate, identified by the CAS Registry Number 66192-28-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design, polymer synthesis, and as a precursor in various chemical transformations. The molecule's structure features a bromine atom at the ortho position of a methyl-substituted phenyl ring, which imparts distinctive electronic and steric properties. This makes it a valuable component in the synthesis of bioactive compounds and advanced materials.
The synthesis of methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate typically involves multi-step processes, often starting from bromobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the phenyl moiety with high precision. These methods not only enhance the compound's purity but also open avenues for large-scale production, making it more accessible for industrial applications.
In terms of physical properties, methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate facilitates its use in solution-phase reactions. The compound's UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm, which is attributed to the conjugated enoate system. This property is particularly useful in photopolymerization processes, where it serves as a photosensitive monomer for generating cross-linked polymers with tailored mechanical and optical properties.
Recent studies have highlighted the role of methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate in drug discovery. Its brominated phenyl group acts as a bioisostere, enabling the modulation of pharmacokinetic profiles in lead compounds. For example, researchers have incorporated this moiety into antiviral agents targeting RNA-dependent RNA polymerase enzymes, demonstrating enhanced potency and reduced toxicity compared to traditional analogs. Additionally, its enoate functionality allows for further functionalization through Michael addition reactions, providing a versatile platform for drug design.
In the realm of materials science, methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate has been employed as a building block for polymeric materials with advanced functionalities. By incorporating this compound into polymer networks via radical or photo-induced polymerization, scientists have developed materials with improved thermal stability and mechanical resilience. These materials find applications in high-performance adhesives, coatings, and electronic devices where durability under harsh conditions is paramount.
The environmental impact of synthesizing and utilizing methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enlate has also come under scrutiny. Recent eco-friendly approaches focus on minimizing waste generation and utilizing renewable feedstocks. For instance, researchers have developed biocatalytic routes using enzymes such as lipases to facilitate key steps in its synthesis. These methods not only reduce reliance on hazardous chemicals but also align with global sustainability goals.
In conclusion, methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enolate, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research and industrial applications. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more significant role in developing innovative solutions across diverse sectors.
66192-28-7 (methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)